molecular formula C24H32N2O5S B2439886 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 921993-57-9

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide

Cat. No. B2439886
CAS RN: 921993-57-9
M. Wt: 460.59
InChI Key: ZGOHBPLHFAFWDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C24H32N2O5S and its molecular weight is 460.59. The purity is usually 95%.
BenchChem offers high-quality N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Impurity Analysis

The compound is closely related to the class of proton pump inhibitors, similar to omeprazole. Studies have focused on the novel synthesis methods of such compounds and the analysis of pharmaceutical impurities. For instance, the innovative synthesis of omeprazole and related compounds has been reviewed, highlighting the importance of understanding the impurities in the development of these inhibitors (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Environmental Impact and Monitoring

The compound's structure is reminiscent of brominated flame retardants, indicating its potential environmental impact. Research has been conducted on the occurrence of novel brominated flame retardants (NBFRs) in various environments, emphasizing the need for more research on their occurrence, environmental fate, and toxicity (Zuiderveen, Slootweg, & de Boer, 2020).

Heterocyclic Compound Synthesis

The chemical structure of the compound suggests its relevance in the synthesis of heterocyclic compounds, which are crucial in pharmaceuticals and drug-candidate molecules. Reviews have been dedicated to the synthesis of these compounds, highlighting their importance in organic chemistry and pharmacology. For instance, the synthesis and applications of tetrahydrobenzo[b]pyrans using organocatalysts have been reviewed, emphasizing the significance of these heterocycles in drug discovery and green chemistry (Kiyani, 2018).

properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O5S/c1-17(2)15-26-21-11-8-19(14-22(21)31-16-24(3,4)23(26)27)25-32(28,29)13-12-18-6-9-20(30-5)10-7-18/h6-11,14,17,25H,12-13,15-16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOHBPLHFAFWDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)NS(=O)(=O)CCC3=CC=C(C=C3)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.